molecular formula C35H59N9O9 B14245025 L-Lysyl-L-leucyl-L-threonyl-L-phenylalanylglycyl-L-lysylglycine CAS No. 183802-44-0

L-Lysyl-L-leucyl-L-threonyl-L-phenylalanylglycyl-L-lysylglycine

Cat. No.: B14245025
CAS No.: 183802-44-0
M. Wt: 749.9 g/mol
InChI Key: HRSZYQGYLAJYJF-CCSCBQILSA-N
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Description

L-Lysyl-L-leucyl-L-threonyl-L-phenylalanylglycyl-L-lysylglycine is a peptide composed of seven amino acids: lysine, leucine, threonine, phenylalanine, glycine, lysine, and glycine. This compound is of interest due to its potential biological activities and applications in various fields such as biochemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-leucyl-L-threonyl-L-phenylalanylglycyl-L-lysylglycine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The N-terminal protecting group is removed to allow the next amino acid to couple.

    Coupling: The next amino acid, protected at the N-terminus and side chains, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. Recombinant DNA technology involves inserting the gene encoding the peptide into a suitable host organism, such as Escherichia coli, which then expresses the peptide. The peptide is subsequently purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-leucyl-L-threonyl-L-phenylalanylglycyl-L-lysylglycine can undergo various chemical reactions, including:

    Oxidation: The threonine and phenylalanine residues can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced to thiols.

    Substitution: Amino acid residues can be substituted with other residues through chemical modification.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Various reagents, such as carbodiimides, can be used for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine can lead to the formation of phenylalanine derivatives, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Lysyl-L-leucyl-L-threonyl-L-phenylalanylglycyl-L-lysylglycine has several scientific research applications, including:

    Biochemistry: Used as a model peptide for studying protein folding and interactions.

    Pharmacology: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Materials Science: Utilized in the development of peptide-based materials and nanostructures.

Mechanism of Action

The mechanism of action of L-Lysyl-L-leucyl-L-threonyl-L-phenylalanylglycyl-L-lysylglycine depends on its specific biological activity. For example, if it exhibits antimicrobial properties, it may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved would vary based on the specific application and biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    L-Lysyl-L-isoleucylglycyl-L-alpha-glutamyl-L-histidyl-L-threonyl-L-prolyl-L-seryl-L-alanyl-L-leucyl-L-alanyl-L-isoleucyl-L-methionyl-L-alpha-glutamyl-L-asparaginyl-L-alanine: Another peptide with a different sequence and potential biological activities.

    L-Alanyl-L-leucyl-L-lysyl-L-arginyl-L-glutaminylglycyl-L-arginyl-L-threonyl-L-leucyl-L-tyrosylglycyl-L-phenylalanylglycyl-: A peptide with a similar length but different amino acid composition.

Uniqueness

L-Lysyl-L-leucyl-L-threonyl-L-phenylalanylglycyl-L-lysylglycine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties

Properties

CAS No.

183802-44-0

Molecular Formula

C35H59N9O9

Molecular Weight

749.9 g/mol

IUPAC Name

2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]acetic acid

InChI

InChI=1S/C35H59N9O9/c1-21(2)17-26(42-31(49)24(38)13-7-9-15-36)34(52)44-30(22(3)45)35(53)43-27(18-23-11-5-4-6-12-23)33(51)39-19-28(46)41-25(14-8-10-16-37)32(50)40-20-29(47)48/h4-6,11-12,21-22,24-27,30,45H,7-10,13-20,36-38H2,1-3H3,(H,39,51)(H,40,50)(H,41,46)(H,42,49)(H,43,53)(H,44,52)(H,47,48)/t22-,24+,25+,26+,27+,30+/m1/s1

InChI Key

HRSZYQGYLAJYJF-CCSCBQILSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CCCCN)C(=O)NCC(=O)O)NC(=O)C(CCCCN)N

Origin of Product

United States

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